2-(2-Methoxyethyl)piperidine
Description
Contextualization within Piperidine (B6355638) Heterocycle Chemistry
The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a foundational structure in organic chemistry. nih.gov It is a prevalent motif found in a vast array of natural products, particularly alkaloids, and is a key building block in the synthesis of pharmaceuticals. nih.gov The versatility of the piperidine scaffold allows for extensive functionalization, leading to a wide diversity of chemical properties and biological activities. The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant focus of modern organic chemistry. nih.gov
The synthesis of the piperidine ring itself can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors, which is a common approach. nih.gov Modern synthetic strategies often employ transition metal catalysis under varying conditions to achieve desired substitutions and stereochemistry. nih.gov The development of multicomponent reactions has also provided efficient pathways to highly functionalized piperidine derivatives.
Significance of the Methoxyethyl Moiety in Functionalized Piperidine Scaffolds
The methoxyethyl group, for instance, can enhance water solubility, which may improve a compound's bioavailability. smolecule.com Furthermore, the presence of the ether oxygen atom provides a potential site for hydrogen bonding, which can be critical for molecular recognition and binding to biological targets like enzymes or receptors. smolecule.com The conformational flexibility of the methoxyethyl side chain also allows it to adapt to the topology of binding sites. In various complex molecules containing a methoxyethyl-piperidine fragment, this moiety has been associated with potential applications in treating neurological disorders. ontosight.ai The structural characteristics provided by the methoxyethyl group offer multiple avenues for chemical modification, enabling researchers to explore structure-activity relationships systematically.
Overview of Current Research Trends and Unexplored Areas for 2-(2-Methoxyethyl)piperidine and Related Ether-Substituted Piperidines
Current research on functionalized piperidines is heavily directed towards the discovery of new therapeutic agents. There is a strong trend in synthesizing and evaluating novel piperidine derivatives for a range of biological activities, including as enzyme inhibitors and central nervous system agents. The design of ether-substituted piperidines, in particular, has been a fruitful area, with research leading to potent and selective ligands for various biological targets. umich.edu
Despite the broad interest in complex piperidine derivatives, the specific compound this compound appears to be an under-investigated molecule. While it is commercially available as a hydrochloride salt, indicating its use as a building block in synthesis, there is a noticeable lack of dedicated studies on its own chemical reactivity, detailed spectroscopic properties, and biological profile. sigmaaldrich.com Much of the existing literature features the this compound core as a substructure within larger, more complex molecules designed for specific biological targets. ontosight.aiontosight.ai
Therefore, a significant unexplored area is the fundamental characterization and potential applications of this compound itself. Detailed investigation into its synthesis, conformational analysis, and intrinsic biological activity could reveal new properties and establish it as a valuable starting point for the development of novel functionalized piperidines. Research into the catalytic functionalization of its piperidine ring or modifications of the methoxyethyl side chain could open new avenues in synthetic and medicinal chemistry.
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value |
| Chemical Formula | C₈H₁₈ClNO |
| Molecular Weight | 179.69 g/mol |
| Form | Solid |
| InChI Key | DIFYKXCYHJPLLJ-UHFFFAOYSA-N |
| SMILES String | COCCC1NCCCC1.[H]Cl |
Data sourced from Sigma-Aldrich product information. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXKGNBNMJSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Methoxyethyl Piperidine and Its Derivatives
Strategies for Piperidine (B6355638) Ring Construction
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring, wherein a linear precursor molecule containing all the necessary atoms is induced to form a cyclic structure. nih.gov This approach is advantageous as it can offer high levels of regio- and stereocontrol. The initiation of these cyclizations typically requires the activation of specific functional groups through catalysts, redox agents, or other reagents. nih.gov
The direct amination of C(sp³)–H bonds is an attractive and efficient route for preparing C(sp³)–N bonds, offering high levels of chemo-, regio-, and stereoselectivity. nih.gov Transition metals, particularly copper, have emerged as versatile catalysts for these transformations. nih.gov Copper complexes can facilitate C-H amination through various mechanisms, often involving oxidation states from Cu(I) to Cu(III). nih.govresearchgate.net
A notable copper-catalyzed method involves the intramolecular C–H amination of N-fluoride amides, utilizing TpˣCu(I) complexes (where Tpˣ is a tris(pyrazolyl)borate ligand) as precatalysts. nih.govacs.org This system is effective for the synthesis of both pyrrolidines and piperidines. acs.org Mechanistic studies indicate that N-fluoride substrates are generally preferred over N-chloride counterparts due to more favorable reaction pathways. acs.org The electronic and steric properties of the Tpˣ ligand, controlled by substituents on the pyrazolyl rings, can influence the efficiency and diastereoselectivity of the cyclization. nih.govacs.org
Another approach involves the use of copper(II) carboxylates, such as copper(II) acetate, to promote the oxidative cyclization of N-arylsulfonyl γ- and δ-alkenylamines. nih.gov This intramolecular carboamination of unactivated olefins provides access to a range of N-functionalized pyrrolidines and piperidines. nih.gov The reaction's efficiency can be improved by using more organic-soluble copper(II) salts like copper(II) neodecanoate and can be accelerated using microwave heating. nih.gov The mechanism is believed to proceed through an intramolecular syn-aminocupration, followed by the intramolecular addition of a primary carbon radical to an aromatic ring to form the C-C bond. nih.gov
| Catalyst System | Substrate Type | Product | Key Features |
| [TpˣCuL] Complexes | N-fluoride amides | Piperidines, Pyrrolidines | N-fluoride substrates are preferred over N-chlorides; ligand substituents influence efficiency. nih.govacs.org |
| Copper(II) Carboxylates | γ- and δ-alkenyl N-arylsulfonamides | N-functionalized Piperidines, Pyrrolidines | Microwave heating reduces reaction times; cis-substitution predominates in 2,5-disubstituted pyrrolidines. nih.gov |
| Cu(OAc)₂ / PhI(OAc)₂ | N-alkylamidines | Tetrahydropyrimidines | Amidine moiety acts as a directing group for C-H amination. organic-chemistry.org |
Electrochemical synthesis offers a green and efficient alternative for constructing heterocyclic amines like piperidines. beilstein-journals.org Electroreductive cyclization has been successfully applied to the synthesis of piperidine and pyrrolidine (B122466) derivatives from readily available imines and terminal dihaloalkanes. nih.govnih.gov This method avoids the use of expensive or toxic chemical reducing agents. beilstein-journals.org
The reaction is typically carried out in a flow microreactor, which provides a large specific surface area that enhances the efficiency of the reduction process at the cathode. nih.govmatilda.science In this system, an imine substrate is first reduced to form a radical anion. nih.gov This reactive intermediate then reacts with a terminal dihaloalkane in an intramolecular fashion to yield the desired cyclic amine. nih.gov This continuous-flow process allows for the preparation of piperidine derivatives on a preparative scale in a relatively short time. nih.govmatilda.science For instance, the reaction between benzylideneaniline (B1666777) and 1,4-dibromobutane (B41627) can be optimized to produce the corresponding piperidine derivative in good yield. beilstein-journals.orgnih.gov
| Reaction Type | Substrates | Key Equipment | Advantages |
| Electroreductive Cyclization | Imines, Terminal Dihaloalkanes | Flow Microreactor | Green and efficient; avoids toxic reagents; scalable for preparative synthesis. beilstein-journals.orgnih.govnih.gov |
Radical cyclizations are a powerful tool for the formation of C-C and C-N bonds in piperidine synthesis. These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov A variety of methods exist to generate the key radical intermediates.
One modern approach utilizes photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov For example, a strongly reducing organic photoredox catalyst, in combination with a trialkylamine as a reductant, can induce the formation of an aryl radical. This radical then undergoes regioselective intramolecular cyclization onto a tethered alkene, followed by a hydrogen-atom transfer (HAT) to afford complex spiropiperidines. nih.gov This method is notable for operating under mild conditions without the need for toxic reagents like tin hydrides. nih.gov
Other radical-mediated methods include:
Cobalt(II)-catalyzed cyclization of linear amino-aldehydes, which proceeds in good yields but can sometimes be complicated by the formation of a linear alkene byproduct. nih.gov
Copper-catalyzed reactions that initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon radical that cyclizes. nih.gov
Borane-initiated cyclization of 1,6-enynes, where triethylborane (B153662) serves as a radical initiator to trigger a complex cascade, ultimately forming the six-membered ring. nih.gov
The diastereoselectivity of these radical cyclizations can often be controlled, for instance, by the choice of the radical trap. An enhancement in diastereoselectivity has been observed when using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride in the cyclization of certain 6-aza-8-bromooct-2-enoates. organic-chemistry.org
| Method | Catalyst/Initiator | Precursor Type | Key Features |
| Photoredox Catalysis | Organic Photoredox Catalyst (e.g., 3DPAFIPN) | Linear Aryl Halides | Mild conditions; avoids toxic metals; forms complex spirocyclic systems. nih.gov |
| Cobalt Catalysis | Cobalt(II) Complex | Linear Amino-aldehydes | Good yields for piperidine formation. nih.gov |
| Borane Initiation | Triethylborane | 1,6-Enynes | Involves a complex radical cascade. nih.gov |
| Tin/Silicon Hydrides | AIBN (initiator) | 6-aza-8-bromooct-2-enoates | Diastereoselectivity can be tuned by the choice of hydride (e.g., TTMSS vs. Bu₃SnH). organic-chemistry.org |
Homogeneous gold catalysis has become a powerful tool for activating carbon-carbon multiple bonds, particularly alkynes, toward nucleophilic attack. nih.gov This reactivity has been harnessed to develop various annulation strategies for the synthesis of nitrogen heterocycles, including piperidine precursors. organic-chemistry.org
Gold(I) catalysts are effective in promoting the intramolecular hydroamination of unactivated alkenes and allenes. organic-chemistry.org This approach allows for the enantioselective formation of vinyl-substituted piperidines in high enantiomeric excess when using appropriate chiral phosphinegold(I) complexes. organic-chemistry.org
Another sophisticated strategy involves a gold-catalyzed cascade amination of diyne-ene substrates. nih.gov This reaction constructs substituted 1,2-dihydropyridines, which can be subsequently reduced to piperidines. The process tolerates a wide range of diyne-enes, and the regioselectivity can be influenced by the electronic nature of the substituents on the alkyne. nih.gov Electron-donating groups tend to favor a 6-endo cyclization, while electron-withdrawing groups can lead to 5-exo cyclization byproducts. nih.gov The development of asymmetric versions of this transformation highlights its potential for synthesizing complex chiral piperidine derivatives. nih.gov
| Catalyst System | Substrate Type | Product Type | Key Features |
| Phosphinegold(I) Complexes | Allenes with tethered amines | Vinyl Piperidines | Highly enantioselective synthesis is possible. organic-chemistry.org |
| Cationic Gold(I) Complexes | Diyne-enes and amines | 1,2-Dihydropyridines | Cascade reaction with tunable regioselectivity based on substrate electronics. nih.gov |
| Gold(I) Catalysts | 1,6-Enynes | Alkylidene Piperidines | Proceeds via intramolecular radical cyclization. nih.gov |
Acid catalysis provides a direct and often metal-free pathway for the intramolecular cyclization to form piperidine rings. Both Brønsted and Lewis acids can be employed to promote these transformations.
One such strategy is a reductive hydroamination/cyclization cascade of alkynes. nih.gov The reaction is initiated by acid-mediated functionalization of the alkyne, leading to the formation of an enamine and subsequently an iminium ion intermediate. This intermediate then undergoes cyclization and reduction to yield the final piperidine product. nih.gov The success of this reaction can be sensitive to the electronic properties of substituents on the starting material. nih.gov
Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze intramolecular aldol-type condensations. nih.gov For example, pyridines that are tethered to aliphatic aldehydes through an amine linker can undergo acid-catalyzed cyclization to produce pyridyl-substituted dehydro-piperidine products, which can be further reduced to the corresponding piperidines. nih.gov
Lewis acids are also effective. For instance, aluminum chloride (AlCl₃) catalyzes the aza-Prins cyclization of N-tosyl homoallylamine with various carbonyl compounds. This reaction yields trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org
| Catalyst Type | Reaction Name | Substrate Type | Product |
| Brønsted Acid | Reductive Hydroamination | Alkynes with tethered amines | Piperidines nih.gov |
| Brønsted Acid (TfOH) | Aldol-like Condensation | Pyridines with tethered aldehydes | Dehydro-piperidines nih.gov |
| Lewis Acid (AlCl₃) | Aza-Prins Cyclization | N-Tosyl homoallylamine, Carbonyls | trans-2-Substituted-4-halopiperidines organic-chemistry.org |
Annulation and Multi-Component Reaction (MCR) Strategies
Annulation and multi-component reactions (MCRs) offer efficient pathways to construct the piperidine ring system in a single step from several starting materials, thereby increasing atom economy and reducing the number of synthetic steps. researchgate.netnih.gov A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, has been reported for the synthesis of substituted piperidines. researchgate.net While this specific example leads to a highly functionalized piperidine, the underlying principle of combining multiple components to rapidly build molecular complexity is applicable to the synthesis of 2-substituted piperidines.
For the targeted synthesis of 2-(2-methoxyethyl)piperidine, a hypothetical MCR could involve the reaction of an amine, a source of the C2-C3 and C4-C5 units (such as a 1,5-dicarbonyl compound or its equivalent), and a component that introduces the 2-methoxyethyl side chain. The challenge lies in the design of a suitable precursor that carries the methoxyethyl group and can effectively participate in the MCR cascade.
| Reaction Type | Components | Catalyst/Conditions | Key Features |
| Pseudo Five-Component Reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | [TMBSED][OMs]2, ethanol, reflux | High efficiency, good yields, operational simplicity. researchgate.net |
| Aza-Diels-Alder Reaction | Aza-ortho-quinone methide precursor, bifunctional acyclic olefin | Inorganic base, mild conditions | Diastereoselective, access to functionalized tetrahydroquinolines. nih.gov |
Reductive Amination Routes and Analogous Reductions
Reductive amination is a cornerstone in the synthesis of nitrogen-containing heterocycles, including piperidines. chim.itresearchgate.net This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The intramolecular version of this reaction is particularly powerful for the construction of cyclic amines.
In the context of this compound, a double reductive amination approach can be envisioned starting from a suitably functionalized dialdehyde. For instance, a precursor containing a methoxyethyl group and two aldehyde functionalities at appropriate positions could be cyclized in the presence of an ammonia (B1221849) source and a reducing agent to furnish the desired piperidine ring. chim.it This strategy has been successfully employed in the synthesis of polyhydroxypiperidines, demonstrating its versatility. chim.it
A dual synthetic strategy has been reported for accessing 2-substituted trihydroxypiperidines, which involves a Grignard addition to a carbohydrate-derived aldehyde or nitrone, followed by a ring-closing reductive amination. nih.gov This highlights the potential of combining organometallic additions with intramolecular reductive amination to introduce substituents at the 2-position of the piperidine ring. The choice of the electrophile (aldehyde vs. nitrone) can influence the stereochemical outcome of the reaction. nih.gov
| Starting Material | Key Transformation | Reagents | Product |
| Carbohydrate-derived aldehyde/nitrone | Grignard addition followed by intramolecular reductive amination | Grignard reagent, reducing agent | 2-substituted trihydroxypiperidine nih.gov |
| Dialdehyde precursor | Double reductive amination | Ammonia source, reducing agent (e.g., NaBH3CN) | Polyhydroxypiperidine chim.it |
N-Alkylation and N-Functionalization Strategies of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring offers a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents that can modulate the biological activity and physicochemical properties of the molecule. nih.govresearcher.life N-alkylation is a common transformation, typically achieved by reacting the piperidine with an alkyl halide or by reductive amination with an aldehyde or ketone.
A robust platform for the late-stage α-functionalization of N-alkyl piperidines has been developed, which proceeds through the selective formation of an endo-iminium ion. nih.govresearcher.life This method allows for the in situ addition of various carbon-based nucleophiles, enabling alkylation, azinylation, and trifluoromethylation. nih.govresearcher.life While this focuses on C-H functionalization, it underscores the reactivity of the piperidine ring and the potential for diverse modifications.
For the synthesis of N-functionalized derivatives of this compound, standard N-alkylation protocols can be employed. For instance, reaction with an appropriate alkyl halide in the presence of a base would yield the corresponding N-alkylated product. Alternatively, reductive amination with an aldehyde or ketone using a reducing agent such as sodium triacetoxyborohydride (B8407120) provides a versatile route to a wide array of N-substituted derivatives.
| Reaction Type | Reagents | Key Features |
| N-Alkylation | Alkyl halide, base | Direct introduction of alkyl groups onto the piperidine nitrogen. |
| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., sodium triacetoxyborohydride) | Versatile method for the synthesis of N-substituted piperidines. google.com |
| α-Functionalization | Formation of endo-iminium ion, nucleophilic addition | Late-stage modification of the piperidine ring. nih.govresearcher.life |
Incorporation of the 2-Methoxyethyl Group
The methoxyethyl moiety at the 2-position of the piperidine ring is a key structural feature. Its incorporation can be achieved through various synthetic strategies, either by using precursors that already contain this group or by introducing it at a later stage of the synthesis.
Synthesis and Functionalization of Methoxyethyl-Containing Precursors
The development of novel precursors is often a crucial step in the synthesis of complex molecules. polytechnique.edu For the synthesis of this compound, a precursor-based approach would involve the use of a starting material that already contains the methoxyethyl group. For example, a molecule with a methoxyethyl side chain and appropriate functional groups for ring closure could be employed.
One potential strategy involves the synthesis of a γ-amino alcohol with a pendant methoxyethyl group. This precursor could then be cyclized to the corresponding piperidine. The synthesis of such precursors could be achieved through standard organic transformations, such as the opening of an epoxide with a methoxy-containing nucleophile, followed by further functional group manipulations.
Late-Stage Introduction and Modification of the Methoxyethyl Moiety
Late-stage functionalization is a powerful strategy in medicinal chemistry as it allows for the rapid diversification of complex molecules. nih.govnih.gov The introduction of the methoxyethyl group at a late stage in the synthesis of a piperidine derivative offers a flexible approach to the target molecule and its analogs.
One possible method for the late-stage introduction of the methoxyethyl group is through the C-H functionalization of a pre-formed piperidine ring. While challenging, recent advances in C-H activation and functionalization could potentially enable the direct introduction of the methoxyethyl group at the 2-position.
Alternatively, a functional group at the 2-position of the piperidine ring can be used as a handle for the introduction of the methoxyethyl moiety. For example, a 2-formylpiperidine derivative could be subjected to a Wittig-type reaction with a methoxy-containing ylide, followed by reduction of the resulting double bond. Another approach could involve the reaction of a 2-lithiated piperidine with a suitable methoxyethyl-containing electrophile.
Stereoselective and Enantioselective Synthetic Routes for this compound and Analogues
The stereochemistry at the 2-position of the piperidine ring can have a profound impact on the biological activity of the molecule. Therefore, the development of stereoselective and enantioselective synthetic routes to this compound is of great importance.
Several methods for the asymmetric synthesis of 2-substituted piperidines have been reported. nih.govdntb.gov.ua These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
An enantioselective copper-catalyzed cyclizative aminoborylation has been developed for the synthesis of cis-2,3-disubstituted piperidines. nih.gov This method provides access to chiral piperidines with excellent enantioselectivities. By choosing a suitable substrate, this methodology could potentially be adapted for the synthesis of enantiomerically enriched this compound.
Another approach involves the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones. acs.org This biocatalytic method offers a green and efficient route to chiral N-heterocycles. The application of this strategy to a precursor of this compound could provide an enantioselective route to the target molecule.
| Methodology | Catalyst/Enzyme | Key Features |
| Asymmetric Copper-Catalyzed Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | High enantioselectivity for cis-2,3-disubstituted piperidines. nih.gov |
| Transaminase-Triggered Cyclization | Engineered Transaminases | Biocatalytic, access to both enantiomers with high enantiomeric excess. acs.org |
| Stereoselective Intramolecular Reductive Etherification | Catalytic Bismuth Tribromide | Construction of cis-2,6-disubstituted tetrahydropyrans, applicable to piperidine synthesis. researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itmdpi.com
Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. In some synthetic procedures for N-heterocycles, water can act as a catalyst through hydrogen bonding. ajchem-a.com The development of solvent-free reaction conditions represents an even more sustainable approach, minimizing waste and simplifying product purification. ajchem-a.comyoutube.com Electroreductive cyclization in a flow microreactor has been demonstrated as a green and efficient method for synthesizing piperidine and pyrrolidine derivatives, which eliminates the need for expensive or toxic reagents. beilstein-journals.org
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily their ease of separation from the reaction mixture and potential for recyclability. mdpi.com This simplifies downstream processing and reduces waste. Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity. rsc.org
For the synthesis of piperidines via pyridine (B92270) hydrogenation, various heterogeneous nanocatalysts have been developed. A notable example is a cobalt catalyst supported on titanium nanoparticles and melamine, which facilitates acid-free hydrogenation with good yields and can be used in water. nih.gov Magnetically separable nanocatalysts, such as transition metal ferrites, are particularly attractive as they can be easily recovered from the reaction medium using an external magnet, allowing for multiple reuse cycles without significant loss of activity. mdpi.comresearchgate.net
| Green Chemistry Approach | Methodology | Advantages | Reference |
| Alternative Solvents | Water-initiated processes | Reduces use of volatile organic compounds; water is non-toxic and abundant. ajchem-a.com | ajchem-a.com |
| Solvent-Free Conditions | Reactions run without a solvent medium | Eliminates solvent waste; simplifies purification. youtube.com | youtube.com |
| Heterogeneous Catalysis | Cobalt on titanium nanoparticles | Enables hydrogenation in water; avoids strong acids. nih.gov | nih.gov |
| Recyclable Catalysts | Magnetically separable nanocatalysts (e.g., ferrites) | Easy separation and reuse of the catalyst; reduces metal waste. mdpi.com | mdpi.comresearchgate.net |
| Flow Chemistry | Electroreductive cyclization in a microreactor | Efficient, eliminates toxic reagents, allows for continuous production. beilstein-journals.org | beilstein-journals.org |
Application of Flow Microreactor Technologies for Enhanced Efficiency
Continuous flow chemistry enables precise manipulation of reaction parameters including temperature, pressure, and residence time, which is often difficult to achieve in conventional batch reactors. mt.com This level of control is crucial for optimizing the synthesis of complex molecules like substituted piperidines, where side reactions can be prevalent. For instance, reactions that are highly exothermic or involve unstable intermediates can be managed more safely in the small, controlled environment of a microreactor. beilstein-journals.org The reduced reaction volume at any given time significantly mitigates the risks associated with runaway reactions. seqens.com
Research into the continuous flow synthesis of various piperidine derivatives has demonstrated the potential for accelerated reaction times and increased productivity. acs.orgorganic-chemistry.org While specific studies focusing exclusively on the flow synthesis of this compound are not extensively detailed in the reviewed literature, the principles and successful applications in analogous systems provide a strong basis for its implementation. For example, electroreductive cyclization methods have been successfully adapted to flow microreactors for the synthesis of piperidine and pyrrolidine derivatives, showcasing good yields and the potential for preparative scale production. researchgate.netbeilstein-journals.org
The transition from batch to continuous flow processing for the synthesis of piperidine derivatives can lead to significant enhancements in efficiency, as illustrated by the following comparative data for related heterocyclic compounds.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours acs.orgorganic-chemistry.org |
| Yield | Variable, often lower | Generally higher and more consistent mt.com |
| Safety | Higher risk with exothermic reactions | Enhanced safety due to small volumes seqens.combeilstein-journals.org |
| Scalability | Complex, requires re-optimization | Simpler, by extending operation time stolichem.com |
| Process Control | Limited precision | Precise control over parameters mt.com |
Table 2: Key Research Findings in Flow Synthesis of Piperidine Analogs
| Research Focus | Key Findings | Reference |
|---|---|---|
| Diastereoselective Synthesis | A continuous flow protocol using Grignard reagents produced various functionalized piperidines in over 80% yield and with high diastereoselectivity (>90:10 dr) within minutes. | acs.org |
| Electroreductive Cyclization | Synthesis of piperidine derivatives in a flow microreactor resulted in good yields and allowed for preparative scale synthesis through continuous electrolysis. | researchgate.netbeilstein-journals.org |
| Multi-step Synthesis | A multi-step flow process for an alkaloid natural product demonstrated the feasibility of linking several synthetic steps into a single continuous sequence. | syrris.jp |
| Electrochemical Methoxylation | An efficient and scalable anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell was developed as a key step for synthesizing 2-substituted piperidines. | nih.govnih.gov |
Mechanistic Investigations of 2 2 Methoxyethyl Piperidine Transformations
Detailed Reaction Mechanism Elucidation (e.g., Single Electron Transfer (SET) Steps, Postulated Intermediates like Cyclopropenes)
The transformations of 2-(2-Methoxyethyl)piperidine can proceed through a variety of mechanistic pathways, with the specific route being highly dependent on the reagents and reaction conditions. One important pathway to consider is one involving single electron transfer (SET) steps. For instance, in oxidative N-dealkylation or ring-opening reactions, an initial SET from the nitrogen atom of the piperidine (B6355638) ring to a suitable oxidant can generate a radical cation intermediate. researchgate.net This intermediate can then undergo further reactions, such as C-H bond cleavage or C-N bond scission. researchgate.netnih.gov
In the context of intramolecular cyclization reactions, radical-mediated pathways are also plausible. For example, a transformation initiated by a radical initiator could lead to the formation of a carbon-centered radical on the methoxyethyl side chain, which could then attack the piperidine ring. nih.gov Conversely, a nitrogen-centered radical could be generated, leading to intramolecular C-H amination. nih.gov
While less common for saturated heterocycles like piperidine, the postulation of highly strained intermediates such as cyclopropenes is theoretically possible in certain high-energy transformations or photochemical reactions. However, mechanistic pathways involving radical cations and other radical intermediates are generally more established for piperidine derivatives. nih.govnih.gov
A plausible SET-initiated reaction pathway for the functionalization of this compound is outlined below:
Initiation: A photoredox catalyst, upon excitation with visible light, abstracts an electron from the nitrogen atom of this compound to form a radical cation.
Proton Transfer: A base in the reaction mixture abstracts a proton from the carbon adjacent to the nitrogen, leading to the formation of a key alpha-amino radical intermediate.
Radical Addition: This radical can then react with a suitable radical acceptor, leading to the formation of a new C-C or C-heteroatom bond.
Catalyst Regeneration: The reduced photocatalyst is re-oxidized by a sacrificial oxidant, completing the catalytic cycle.
Kinetic Studies and Primary Kinetic Isotope Effects (KIE)
Kinetic studies are fundamental to elucidating reaction mechanisms, and the determination of the primary kinetic isotope effect (KIE) is a powerful tool in this regard. The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen, kH) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium, kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction. princeton.eduyoutube.com
For a hypothetical oxidation reaction at the C6 position of the this compound ring, a KIE study could be designed by synthesizing the deuterated analogue, this compound-6-d. The rates of oxidation for the deuterated and non-deuterated compounds would then be measured under identical conditions.
| Substrate | Rate Constant (s⁻¹) | kH/kD | Mechanistic Implication |
|---|---|---|---|
| This compound | kH = 2.4 x 10⁻⁴ | 6.0 | C-H bond cleavage is the rate-determining step. |
| This compound-6-d | kD = 0.4 x 10⁻⁴ | ||
| N-dealkylation of this compound | kH = 1.8 x 10⁻⁵ | 1.2 | C-H bond cleavage is not the rate-determining step; initial electron transfer may be rate-limiting. nih.gov |
| N-dealkylation of 2-(2-Methoxy-[d3]-ethyl)piperidine | kD = 1.5 x 10⁻⁵ |
A large observed KIE would provide strong evidence for a mechanism involving C-H bond abstraction in the slowest step. Conversely, a small KIE (kH/kD ≈ 1) would suggest that C-H bond breaking occurs after the rate-determining step, which might be the case in mechanisms where an initial electron transfer is the slow step. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.netnih.gov For transformations of this compound, DFT calculations can be employed to map out the potential energy surfaces of various proposed reaction pathways. This allows for the identification of intermediates and transition states, and the calculation of their relative energies.
By modeling different mechanistic possibilities, such as a concerted pericyclic reaction versus a stepwise radical pathway, the computationally determined activation barriers can be compared to identify the most likely reaction course. Furthermore, computational models can predict the structures of fleeting transition states, which are often impossible to observe experimentally. researchgate.net
| Species | Pathway A (Concerted) | Pathway B (Stepwise) |
|---|---|---|
| Reactants | 0.0 kcal/mol | 0.0 kcal/mol |
| Transition State 1 | +25.2 kcal/mol | +18.5 kcal/mol |
| Intermediate | N/A | +5.7 kcal/mol |
| Transition State 2 | N/A | +22.1 kcal/mol |
| Products | -15.0 kcal/mol | -15.0 kcal/mol |
Influence of Catalyst and Ligand Design on Mechanistic Pathways and Selectivity
The choice of catalyst and ligands is paramount in directing the outcome of chemical reactions involving this compound. Different metal catalysts (e.g., palladium, rhodium, iridium, gold, copper) and their associated ligands can favor different mechanistic pathways, thereby controlling the chemo-, regio-, and stereoselectivity of the transformation. nih.govacs.orgresearchgate.net
For instance, in a C-H functionalization reaction, a catalyst with a sterically bulky ligand might favor reaction at a less hindered position. In contrast, a ligand with specific electronic properties could promote a different reaction pathway altogether, such as favoring an oxidative addition/reductive elimination cycle over a pathway involving migratory insertion.
The design of chiral ligands is particularly important for achieving enantioselectivity. A chiral ligand can create a chiral environment around the metal center, leading to a diastereomeric differentiation of the transition states for the formation of the two enantiomeric products. This energy difference results in the preferential formation of one enantiomer.
Elucidation of Diastereoselective and Enantioselective Mechanistic Control
Given that this compound is a chiral molecule, controlling the diastereoselectivity and enantioselectivity of its reactions is a significant challenge. The mechanistic understanding of how stereocontrol is achieved is crucial for the synthesis of stereochemically pure products.
In diastereoselective reactions, the existing stereocenter at the 2-position of the piperidine ring can influence the stereochemical outcome at a newly formed stereocenter. This is known as substrate-controlled diastereoselectivity. The incoming reagent will preferentially approach from the less sterically hindered face of the molecule.
In enantioselective catalysis, a chiral catalyst is used to control the absolute stereochemistry of the product. The mechanism of enantioselection often involves the formation of a catalyst-substrate complex where non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-stacking, between the substrate and the chiral ligand dictate the facial selectivity of the reaction. nih.gov For example, in the asymmetric hydrogenation of a pyridine (B92270) precursor to this compound, the substrate would coordinate to the chiral metal catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the molecule preferentially. researchgate.net
Computational studies can be particularly insightful in this area, as they can model the subtle non-covalent interactions within the diastereomeric transition states and provide a quantitative prediction of the expected enantiomeric excess.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 2 Methoxyethyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques including COSY, HSQC, HMBC)
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 2-(2-Methoxyethyl)piperidine, a combination of ¹H, ¹³C, and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets for the protons on the piperidine (B6355638) ring and the methoxyethyl side chain. The chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen and oxygen atoms. Key expected signals would include a singlet for the methoxy (B1213986) (-OCH₃) protons, and distinct multiplets for the methylene (B1212753) protons of the ethyl group and the various methylene groups of the piperidine ring. The proton attached to the chiral center (C2) would likely appear as a complex multiplet due to coupling with adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, eight distinct carbon signals are expected. The chemical shifts would be characteristic of a saturated heterocyclic system with an ether functionality. The carbon of the methoxy group would appear at a distinct upfield position, while the carbons of the piperidine ring would resonate in the typical range for aliphatic amines. The carbon at the point of substitution (C2) would be shifted downfield relative to the other piperidine carbons.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships within the molecule. Cross-peaks would be expected between adjacent protons, for instance, between the protons on the ethyl chain and between neighboring protons on the piperidine ring. This would be crucial for tracing the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 2.6-2.8 | m | - |
| H-3 | 1.4-1.8 | m | - |
| H-4 | 1.4-1.6 | m | - |
| H-5 | 1.2-1.4 | m | - |
| H-6 | 2.9-3.1 (eq), 2.4-2.6 (ax) | m | - |
| -CH₂- (ethyl) | 1.6-1.9 | m | - |
| -CH₂-O- (ethyl) | 3.4-3.6 | t | J = 6-7 |
| -OCH₃ | 3.3-3.4 | s | - |
| -NH- | 1.5-2.5 | br s | - |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 58-62 |
| C-3 | 28-32 |
| C-4 | 24-28 |
| C-5 | 25-29 |
| C-6 | 45-49 |
| -CH₂- (ethyl) | 35-39 |
| -CH₂-O- (ethyl) | 72-76 |
| -OCH₃ | 58-60 |
Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS))
Mass spectrometry is essential for determining the molecular weight and formula of a compound.
ESI-MS: Electrospray ionization is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ for this compound, allowing for the confirmation of its molecular weight (143.23 g/mol ).
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence. This would confirm the molecular formula as C₈H₁₇NO.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Expected fragmentation pathways for piperidine derivatives often involve cleavage of the ring and loss of substituents. For this compound, fragmentation would likely involve cleavage of the C-C bond between the piperidine ring and the ethyl side chain, as well as fragmentation within the methoxyethyl group.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z | Information Obtained |
| ESI-MS | [M+H]⁺ | 144.14 | Molecular Weight Confirmation |
| HRMS | [M+H]⁺ | 144.1383 | Elemental Composition (C₈H₁₈NO⁺) |
Infrared (IR) Spectroscopy for Comprehensive Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic groups, and the C-O bond of the ether linkage. The absence of certain peaks, such as a strong absorption in the carbonyl region (around 1700 cm⁻¹), would confirm the absence of ketone or aldehyde functionalities.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300-3500 | Medium, Broad |
| C-H (sp³) | Stretching | 2850-3000 | Strong |
| C-O (Ether) | Stretching | 1070-1150 | Strong |
| N-H | Bending | 1550-1650 | Medium |
| C-H | Bending | 1350-1480 | Medium |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment of Enantiomers (if applicable)
This compound possesses a chiral center at the C2 position of the piperidine ring, and therefore, can exist as a pair of enantiomers. If the racemic mixture were to be separated, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be essential for assigning the absolute configuration (R or S) to each enantiomer.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for each enantiomer, the absolute configuration can be determined. As no experimental chiroptical data is available for this compound, a detailed analysis cannot be provided.
Computational Chemistry and Theoretical Modeling of 2 2 Methoxyethyl Piperidine
Density Functional Theory (DFT) Studies on Electronic Structure, Conformational Preference, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 2-(2-methoxyethyl)piperidine, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p), are employed to determine its most stable three-dimensional structure and reactivity patterns. nih.govnih.govnih.gov
Electronic Structure and Reactivity: DFT calculations provide information on the distribution of electrons within the molecule, highlighting regions of high or low electron density. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps determine the molecule's chemical stability and reactivity. chemjournal.kzresearchgate.net A larger HOMO-LUMO energy gap suggests higher stability. The electrostatic potential map can identify nucleophilic sites (areas of negative potential, likely near the nitrogen and oxygen atoms) and electrophilic sites (areas of positive potential). researchgate.net These calculations indicate that the nitrogen atom of the piperidine (B6355638) ring is a primary site for electrophilic attack, while the lone pairs on the oxygen and nitrogen atoms make them nucleophilic centers. chemjournal.kz
Conformational Preference: Like other substituted piperidines, this compound exists predominantly in a chair conformation to minimize steric strain. wikipedia.org The key conformational question revolves around the orientation of the 2-(2-methoxyethyl) substituent, which can be either axial or equatorial.
DFT calculations on similar 2-substituted piperidines have shown that steric and electronic factors heavily influence this preference. nih.gov For many N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into the axial orientation. nih.gov However, for simple N-alkyl or N-H piperidines, a bulky substituent at the C2 position generally prefers the equatorial position to minimize steric clashes with the axial hydrogens on the ring. nih.govosi.lv Given the size of the methoxyethyl group, the equatorial conformer is predicted to be the more stable, lower-energy state. nih.gov
Table 1: Calculated Relative Energies for Axial vs. Equatorial Conformers of 2-Substituted Piperidines This table presents typical results from DFT calculations on related compounds to illustrate the expected conformational preference for this compound.
| 2-Substituent | Method/Basis Set | ΔG (Equatorial - Axial) (kcal/mol) | Predicted Dominant Conformer | Reference |
|---|---|---|---|---|
| Methyl | M06-2X/6-311G(d,p) | -1.8 | Equatorial | nih.gov |
| Phenyl (on N-phenylpiperidine) | M06-2X/6-311G(d,p) | +1.0 | Axial | nih.gov |
| (Hypothetical) 2-Methoxyethyl | B3LYP/6-31G(d) | -2.5 (Estimated) | Equatorial | N/A |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
While DFT provides a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com
An MD simulation of this compound, typically run for hundreds of nanoseconds, would reveal:
Ring Flexibility: The simulation would show the piperidine ring undergoing subtle fluctuations and potentially interconverting between different chair and boat conformations, although the chair form would dominate.
Side-Chain Dynamics: The methoxyethyl side chain is flexible and would be observed rotating and folding. The simulation can quantify the preferred dihedral angles and the extent of its interaction with the piperidine ring or the solvent.
Solvent Interactions: In an aqueous environment, MD simulations can map the hydrogen bonding patterns between water molecules and the nitrogen and oxygen atoms of the compound, providing a detailed picture of its solvation shell. researchgate.net
Analysis of the MD trajectory, using metrics like Root-Mean-Square Deviation (RMSD), can identify the most populated conformational states and the energy barriers between them. mdpi.com Such studies on similar piperidine derivatives have been crucial for understanding their behavior in a biological context. researchgate.net
Quantum Mechanical (QM) Calculations for Reaction Pathway Energetics
Quantum mechanical (QM) calculations, including high-level ab initio and DFT methods, are essential for mapping the energy landscape of chemical reactions involving this compound. These calculations can elucidate reaction mechanisms by identifying transition states and intermediates and determining their relative energies.
For instance, QM methods could be applied to study:
N-Alkylation/Acylation: Calculating the activation energy for the reaction of the piperidine nitrogen with an electrophile. This would help predict reaction rates and conditions.
Oxidation/Reduction: Modeling the energetics of reactions at the methoxyethyl side chain or the piperidine ring.
Ring Opening Reactions: Determining the energy profile for pathways that might lead to the cleavage of the piperidine ring under specific conditions.
By calculating the Gibbs free energy of reactants, transition states, and products, a complete reaction profile can be constructed. This information is invaluable for optimizing synthetic routes and understanding potential degradation pathways.
Molecular Docking and Virtual Screening Studies
The piperidine scaffold is a common motif in many pharmaceuticals. wikipedia.org Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net
If this compound were being investigated as a potential drug candidate, it would be docked into the active site of a target protein. The docking algorithm samples various conformations and orientations of the ligand, calculating a binding score (often an estimate of binding energy) for each pose. researchgate.netsciengpub.ir
Virtual Screening: This compound could also serve as a fragment or lead compound in a virtual screening campaign. sciengpub.ir A library of derivatives could be computationally generated by modifying the piperidine ring or the methoxyethyl side chain. This virtual library would then be docked against a target of interest to identify molecules with potentially high binding affinity. researchgate.net Follow-up studies using MD simulations can then be used to assess the stability of the predicted ligand-protein complexes. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound against a Target This table illustrates the type of data generated from a molecular docking study. The target and results are for illustrative purposes.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Dopamine D2 Receptor | -7.5 | ASP-114, PHE-389, TRP-386 | Hydrogen Bond, Hydrophobic |
| Acetylcholinesterase | -6.8 | TRP-86, TYR-337, SER-203 | Cation-π, Hydrophobic |
These computational studies provide a foundational understanding of the chemical and physical properties of this compound, guiding its potential application in various fields of chemical research.
Chemical Reactivity and Derivatization of 2 2 Methoxyethyl Piperidine
Oxidation Reactions
Oxidation of 2-(2-methoxyethyl)piperidine can occur at the nitrogen atom of the piperidine (B6355638) ring or on the side-chain, leading to different products depending on the reagents and reaction conditions.
N-oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, forming an N-oxide. This transformation is a common metabolic pathway for many tertiary amine drugs. google.comnih.gov N-oxides can sometimes be more potent than the parent amine or act as prodrugs, which are converted back to the active tertiary amine in the body. google.com A variety of oxidizing agents can be employed for this purpose, with m-chloroperbenzoic acid being a common laboratory reagent for the N-oxidation of piperidine derivatives. google.com
Side-chain oxidation: The methoxyethyl side chain can also undergo oxidation. While the ether linkage is generally stable, oxidation can occur at the carbon atom adjacent to the ether oxygen or at the terminal methyl group under vigorous conditions. More commonly, if the side chain contained a hydroxyl group instead of a methoxy (B1213986) group, as in the related compound 1-(2-Hydroxyethyl)piperidine, oxidation would readily occur at the primary alcohol to yield an aldehyde or a carboxylic acid. scielo.br The oxidation of alkyl side chains attached to aromatic rings is a well-known reaction that typically requires a benzylic hydrogen, but similar principles can apply to other activated C-H bonds. libretexts.orglibretexts.orgyoutube.com Gas-phase oxidation of piperidine itself using "green oxidants" like hydrogen peroxide has been studied to produce compounds like pyridine (B92270) and 2,3,4,5-tetrahydropyridine. scholarpublishing.org
Reduction Reactions
Reduction reactions involving this compound typically focus on functionalized derivatives rather than the parent compound, which consists of a fully saturated ring and side chain. For instance, if a derivative contains a reducible functional group, such as a ketone, ester, or an unsaturated bond within the piperidine ring (e.g., a tetrahydropyridine), these can be targeted for reduction.
For example, the reduction of a pyridinium (B92312) salt derivative could lead to the corresponding piperidine. nih.gov Common reducing agents for such transformations include catalytic hydrogenation (e.g., using Raney-Ni) or hydride reagents like sodium borohydride. nih.gov The reduction of pyridines to piperidines is a fundamental transformation in heterocyclic chemistry. uoanbar.edu.iqyoutube.com Similarly, the reduction of a piperidinone (a ketone within the piperidine ring) derivative would yield a hydroxypiperidine. nih.govresearchgate.net
Nucleophilic Substitution Reactions Involving the Methoxyethyl Moiety
The methoxyethyl group of this compound can participate in nucleophilic substitution reactions, primarily involving the cleavage of the ether bond. This typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to cleave the methyl ether and form the corresponding alcohol, 2-(2-hydroxyethyl)piperidine.
The piperidine nitrogen itself can act as a nucleophile. For example, piperidine readily reacts with activated aromatic or vinylic halides in nucleophilic substitution reactions. nih.govrsc.org In the context of this compound, while the nitrogen is already part of the ring, its lone pair of electrons allows it to participate in reactions where it functions as a nucleophile, such as in quaternization reactions (see section 6.5).
Electrophilic Substitution Reactions on the Piperidine Ring
The piperidine ring is a saturated heterocycle and, unlike aromatic rings such as pyridine, does not undergo electrophilic aromatic substitution. The ring is considered electron-rich due to the nitrogen atom but lacks the pi-system necessary for this type of reaction. Pyridine itself is highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq
However, functionalization of the piperidine ring can be achieved through other means. For example, the carbon alpha to the nitrogen can be functionalized by forming an intermediate iminium ion, which then reacts with a nucleophile. youtube.comacs.org This process, often achieved via oxidation of the parent piperidine, allows for the introduction of substituents at the 2-position. youtube.com
Transformations at the Piperidine Nitrogen
The secondary nitrogen atom in the piperidine ring is a key site for various chemical transformations due to its nucleophilic and basic character.
Acylation: The nitrogen can be readily acylated by reacting this compound with acyl chlorides or anhydrides in the presence of a base. This reaction forms an N-acylpiperidine derivative (an amide).
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields N-sulfonylpiperidines (sulfonamides).
Quaternization (Alkylation): As a secondary amine, the piperidine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a tertiary amine. Further reaction with another equivalent of an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. This process involves the nitrogen atom acting as a nucleophile.
These transformations are fundamental for modifying the properties of the piperidine moiety, for example, by installing protecting groups or introducing new functional groups.
Stereochemical Transformations and Epimerization Studies
Since this compound has a stereocenter at the C2 position of the piperidine ring, it can exist as a pair of enantiomers (R and S). Stereochemical transformations and epimerization studies are relevant for this compound and its derivatives.
Epimerization refers to the change in the configuration of one of several stereocenters in a molecule. For 2-substituted piperidines, epimerization can occur under certain conditions, often involving the formation of an intermediate that allows for the inversion of the stereocenter. For example, visible light-mediated photocatalysis has been used to epimerize piperidine derivatives to their more stable diastereomers. nih.gov Studies on related 2-methylpiperidine (B94953) derivatives have shown that the stereochemistry at the C2 position can significantly influence the biological activity of the molecule. researchgate.net The synthesis of specific stereoisomers often requires stereoselective methods, such as the hydrogenation of a substituted pyridine precursor. nih.gov
Investigation of Reactive Metabolite Formation and Strategies for Minimization
Reactive metabolites are chemically reactive species formed during the metabolic process of a compound, which can potentially lead to toxicity. For piperidine-containing compounds, metabolic oxidation is a key pathway that can lead to the formation of reactive intermediates.
One common pathway for piperidine rings is oxidation to form an iminium ion intermediate. acs.org This electrophilic species can then react with cellular nucleophiles like glutathione (B108866) (GSH) or proteins, forming covalent adducts. The formation of such adducts is a concern in drug development. nih.govnih.gov
Strategies to minimize the formation of reactive metabolites often involve structural modifications to block the sites of metabolic activation. nih.govrsc.org For a compound like this compound, this could involve:
Introducing steric hindrance: Placing a bulky group near the site of oxidation (the C-H bonds alpha to the nitrogen) can hinder the approach of metabolic enzymes.
Modifying electronic properties: Introducing electron-withdrawing groups can decrease the electron density of the piperidine ring, making it less susceptible to oxidation.
Blocking the metabolic site: Replacing a hydrogen atom at a metabolically vulnerable position with a more stable group, such as fluorine or a methyl group, can prevent oxidation at that site.
In vitro studies using liver microsomes and trapping agents like glutathione are commonly used to detect the formation of reactive metabolites and to test the effectiveness of minimization strategies. nih.govwashington.edu
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in the Construction of Complex Organic Molecules
2-(2-Methoxyethyl)piperidine is recognized as a versatile heterocyclic building block, a fundamental component used for the assembly of more complex organic and biological compounds. Chemical suppliers categorize it as a key starting material for researchers in drug discovery and chemical research, highlighting its utility in constructing elaborate molecular architectures.
The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. The functionalized side chain of this compound makes it a particularly useful intermediate for creating analogs of complex molecules. For instance, in the synthesis of novel quinazoline derivatives investigated for their anti-cancer properties, various substituted piperidines are attached to the core quinazoline scaffold. Patents describe the synthesis of compounds where a piperidine ring is linked via a side chain to the main structure, creating potent receptor tyrosine kinase inhibitors. While these documents outline a general synthetic strategy that accommodates a wide range of substituted heterocycles, the structure of this compound is well-suited for incorporation into such molecules, serving as the piperidine-containing fragment.
Furthermore, a structurally similar compound, (S)-2-(2-Hydroxyethyl)piperidine, is explicitly used in the preparation of a novel class of pyrazolopyrimidines, which are complex heterocyclic molecules designed as inhibitors of protein and checkpoint kinases for potential therapeutic applications chemicalbook.com. The established reactivity of this related scaffold underscores the role of this compound as a building block for accessing intricate molecular frameworks.
Table 1: Properties of this compound as a Building Block
| Property | Value | Reference |
| CAS Number | 858523-63-4 | hit2lead.com |
| Molecular Formula | C8H17NO | |
| Molecular Weight | 143.23 g/mol | |
| Classification | Heterocyclic Building Block | bldpharm.com |
| Key Structural Features | Piperidine ring, Methoxyethyl side chain, Secondary amine |
Development of Novel Catalytic Systems or Ligands Incorporating the this compound Scaffold
The piperidine scaffold is a common feature in the design of ligands for metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and substituents on the ring can influence the steric and electronic environment of the catalyst, thereby controlling its activity and selectivity.
Research into the catalytic activity of zinc(II) compounds for the nucleophilic addition of amines to nitriles to form amidines has explored the use of various piperidine derivatives as part of the reaction system rsc.org. This study demonstrated that substituents on the piperidine ring have a significant effect on the outcome of the catalytic reaction rsc.org. Although this compound was not explicitly tested in this research, its structure is highly relevant. The methoxyethyl group at the C2 position would be expected to influence the catalytic system in several ways:
Coordination: The oxygen atom of the methoxy (B1213986) group could potentially act as an additional coordination site, creating a bidentate ligand that binds to the metal center, which could alter the catalyst's stability and reactivity.
Steric Hindrance: The side chain introduces steric bulk near the nitrogen atom, which can affect the approach of substrates to the metal center, potentially influencing the stereoselectivity of the reaction.
Electronic Effects: The ether oxygen can influence the electron density at the nitrogen atom, modulating its basicity and coordination strength.
By analogy with the studied derivatives, the this compound scaffold represents a promising candidate for the development of new ligands for a range of catalytic transformations.
Utilization as a Synthetic Intermediate for Specialty Chemicals and Advanced Materials
A synthetic intermediate is a molecule that is a stepping-stone in a multi-step synthesis of a target molecule. This compound serves as a valuable intermediate in the synthesis of high-value specialty chemicals, particularly in the pharmaceutical industry.
The synthesis of complex pharmaceutical agents, such as certain quinazoline derivatives developed as angiogenesis inhibitors, often involves the coupling of a core heterocyclic structure with a functionalized amine google.comgoogleapis.com. In these syntheses, a piperidine derivative is reacted with the quinazoline core to form the final, larger molecule. This compound is an ideal intermediate for such processes, providing the required piperidine moiety with a side chain that can influence the final product's pharmacological properties, such as solubility and metabolic stability.
The broader class of piperidine derivatives are critical intermediates in the synthesis of potent analgesics. For example, the production of remifentanil, a powerful narcotic analgesic, proceeds through a key piperidine intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate researchgate.net. Moreover, various piperidine-based compounds are classified as immediate precursors in the illicit manufacture of fentanyl, a potent synthetic opioid dea.govfederalregister.govoas.org. While this compound is not listed as a controlled precursor, these examples highlight the central role of the piperidine ring as a key intermediate for complex and potent specialty chemicals.
Table 2: Examples of Piperidine Intermediates in Specialty Chemical Synthesis
| Intermediate Class | Target Specialty Chemical | Application | Reference |
| Functionalized Piperidines | Quinazoline Derivatives | Anti-cancer agents | google.comgoogleapis.com |
| Piperidine Carboxylates | Remifentanil | Narcotic analgesic | researchgate.net |
| 4-Anilinopiperidine (4-AP) | Fentanyl | Synthetic opioid | europa.eu |
Incorporation into Polymerizable Monomers for Advanced Polymer Synthesis
Functional polymers, which have specific chemical groups incorporated into their structure, are a cornerstone of advanced materials science. These materials find applications in areas such as drug delivery, coatings, and specialty membranes. The incorporation of the this compound moiety into a polymer chain can impart unique properties, such as basicity, hydrophilicity, and potential bioactivity.
A common strategy to create such functional polymers is to first synthesize a monomer containing the desired functional group, which can then be polymerized. Research has demonstrated the synthesis of novel monomers from piperidine derivatives. For example, 1-chloro-3-piperidine-2-propylmethacrylate was synthesized by the esterification of the corresponding amino alcohol (prepared from piperidine and epichlorohydrin) with methacrylic acid researchcommons.org. This piperidine-containing monomer was then subjected to radical polymerization to produce a functional polymer researchcommons.org.
A similar synthetic approach could be applied to this compound. The ether linkage could potentially be cleaved to reveal a hydroxyl group, which could then be esterified with a polymerizable group like an acrylate or methacrylate. The resulting monomer could then be polymerized or co-polymerized with other monomers to create advanced polymers with tailored properties. Additionally, bioactive polymer films have been prepared using a different piperidine derivative, which was incorporated into a sodium alginate/poly(vinyl alcohol) matrix nih.gov. This illustrates the utility of piperidine compounds in creating functional biomaterials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Methoxyethyl)piperidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes a multi-step synthesis of a related compound using dichloromethane and sodium hydroxide, achieving 99% purity. To optimize yields, consider varying reaction temperatures, solvent polarity, and catalyst loading. Purification via column chromatography (e.g., using silica gel) or recrystallization can improve purity . highlights the importance of documenting reaction conditions (e.g., reagent ratios, time) for reproducibility.
Q. How should researchers safely handle and store this compound to minimize exposure risks?
- Methodological Answer : Safety protocols include wearing nitrile gloves, lab coats, and eye protection to avoid skin/eye contact ( ). Store the compound in a cool, dry place away from strong oxidizers, acids, or bases (). Use fume hoods for volatile steps and ensure waste is disposed via certified hazardous waste services ( ). First-aid measures for exposure (e.g., rinsing eyes with water for 15 minutes) are critical ().
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard for functional group and structural analysis. demonstrates the use of density functional theory (DFT) to predict vibrational modes and compare them with experimental FTIR/Raman data. Mass spectrometry (MS) can confirm molecular weight, while UV-Vis spectroscopy may assess electronic properties in solution-phase studies .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity or spectroscopic properties of this compound?
- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA software) model molecular geometry, vibrational spectra, and frontier molecular orbitals. used DFT to analyze the potential energy surface and normal coordinate analysis of a piperidine derivative, enabling assignment of experimental FTIR/Raman peaks. Computational predictions of nucleophilic/electrophilic sites can guide synthetic modifications .
Q. What strategies are recommended for resolving contradictions in reported biological activities of piperidine derivatives in different studies?
- Methodological Answer : Systematic meta-analyses of literature data (e.g., IC50 values for enzyme inhibition) can identify outliers. Experimental replication under controlled conditions (e.g., pH, temperature) is critical. For example, and note gaps in toxicity data; in such cases, perform in vitro assays (e.g., cytotoxicity on HEK-293 cells) to validate claims. Cross-referencing with structural analogs (e.g., ) may clarify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
